8'-Chloro-1,5-diphenyl-2',3',3'A,5'-tetrahydro-1'H-spiro[1,5-diazinane-3,4'-pyrrolo[1,2-A]quinoline]-2,4,6-trione
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Overview
Description
8’-Chloro-1,5-diphenyl-2’,3’,3’A,5’-tetrahydro-1’H-spiro[1,5-diazinane-3,4’-pyrrolo[1,2-A]quinoline]-2,4,6-trione is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8’-Chloro-1,5-diphenyl-2’,3’,3’A,5’-tetrahydro-1’H-spiro[1,5-diazinane-3,4’-pyrrolo[1,2-A]quinoline]-2,4,6-trione typically involves multi-step organic reactions. One common approach is the cyclocondensation of suitable precursors under controlled conditions. For instance, the reaction of a suitable chalcone with hydrazine derivatives in the presence of a catalyst such as glacial acetic acid can yield the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8’-Chloro-1,5-diphenyl-2’,3’,3’A,5’-tetrahydro-1’H-spiro[1,5-diazinane-3,4’-pyrrolo[1,2-A]quinoline]-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Chlorine, bromine, nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroquinoline compounds.
Scientific Research Applications
8’-Chloro-1,5-diphenyl-2’,3’,3’A,5’-tetrahydro-1’H-spiro[1,5-diazinane-3,4’-pyrrolo[1,2-A]quinoline]-2,4,6-trione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 8’-Chloro-1,5-diphenyl-2’,3’,3’A,5’-tetrahydro-1’H-spiro[1,5-diazinane-3,4’-pyrrolo[1,2-A]quinoline]-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indazole: Known for its anti-inflammatory and antimicrobial properties.
Imidazole: Exhibits a broad range of biological activities, including antibacterial and antifungal properties.
Uniqueness
What sets 8’-Chloro-1,5-diphenyl-2’,3’,3’A,5’-tetrahydro-1’H-spiro[1,5-diazinane-3,4’-pyrrolo[1,2-A]quinoline]-2,4,6-trione apart is its spiro structure, which imparts unique chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C27H22ClN3O3 |
---|---|
Molecular Weight |
471.9 g/mol |
IUPAC Name |
8'-chloro-1,3-diphenylspiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C27H22ClN3O3/c28-19-14-13-18-17-27(23-12-7-15-29(23)22(18)16-19)24(32)30(20-8-3-1-4-9-20)26(34)31(25(27)33)21-10-5-2-6-11-21/h1-6,8-11,13-14,16,23H,7,12,15,17H2 |
InChI Key |
RSFBRXFCPVSRNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3(CC4=C(N2C1)C=C(C=C4)Cl)C(=O)N(C(=O)N(C3=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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